4-丁氧基-3-氯-5-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Butoxy-3-chloro-5-methoxybenzaldehyde is a derivative of benzaldehyde with specific substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, as seen in the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which achieved an overall yield of 82.26% under optimized conditions . Similar methods could potentially be applied to synthesize 4-Butoxy-3-chloro-5-methoxybenzaldehyde, with adjustments for the different substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Butoxy-3-chloro-5-methoxybenzaldehyde has been studied using various spectroscopic techniques, including IR, NMR, and UV-Vis absorption spectra. For instance, the structure of a molecular complex formed by 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was confirmed by XRD, which identified the crystal structure and atomic packing . These techniques could be employed to determine the molecular structure of 4-Butoxy-3-chloro-5-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol leads to a methoxylation reaction . This suggests that the methoxy group in 4-Butoxy-3-chloro-5-methoxybenzaldehyde may also influence its electrochemical behavior and reactivity in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Butoxy-3-chloro-5-methoxybenzaldehyde have been extensively studied. For instance, the binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde exhibited a transmittance efficiency of 70% with a cut-off wavelength of 412 nm, and its heat of fusion, entropy of fusion, and other thermodynamic functions were determined . Similarly, the spectroscopic and quantum chemical investigations of 4-hexyloxy-3-methoxybenzaldehyde provided insights into its vibrational frequencies, NMR chemical shifts, and UV-Vis spectra . These studies indicate that the physical and chemical properties of 4-Butoxy-3-chloro-5-methoxybenzaldehyde could be characterized using similar methods to understand its behavior in various applications.

科学研究应用

合成和抗氧化活性

已研究了对4-丁氧基-3-氯-5-甲氧基苯甲醛衍生物的合成和抗氧化活性评价。其中一种衍生物,3-氯-4-羟基-5-甲氧基苯甲醛,是通过对香草醛进行氯化合成的,并使用DPPH方法测试了其抗氧化活性。它显示出显著的抗氧化活性,尽管比阳性对照BHT(Rijal, Haryadi, & Anwar, 2022)稍逊一筹。

化学降解和合成

对氯化香草醛,包括4-丁氧基-3-氯-5-甲氧基苯甲醛的衍生物进行了合成,并通过气相色谱和质谱检查其纯度和结构。该研究提供了这些化合物的合成和分析详细步骤,有助于我们了解它们在各种化学过程中的潜在应用(Hyötyläinen & Knuutinen,1993)。

溶解度和热力学性质

测定了一种相关化合物5-氯-4-羟基-3-甲氧基苯甲醛在水中的溶解度和无限稀释活度系数,跨越了280至363 K的温度范围。该研究为了解这些化合物在水性环境中的热力学行为和溶解性质提供了宝贵的数据,这对它们在各种科学和工业过程中的应用至关重要(Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000)。

复合物的合成和表征

研究了使用4-丁氧基-3-氯-5-甲氧基苯甲醛的衍生物合成二氧化钼(VI)复合物。这些复合物在人类结肠癌细胞系中显示出高抗癌活性,突显了这些化合物的潜在药用应用(Hussein et al., 2015)。

分子相互作用研究

对相关化合物4-甲氧基苯甲醛的分子相互作用进行的研究提供了对这些衍生物的结构和电子性质的见解。这些调查有助于理解这些化合物的相互作用机制,这对它们在材料科学和药物设计等各个领域的应用至关重要(Ghalla, ISSAOUI, Bardak, & Atac, 2018)。

属性

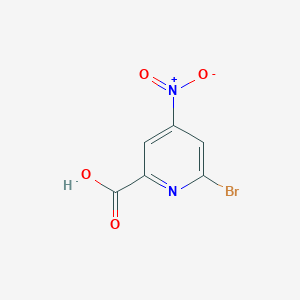

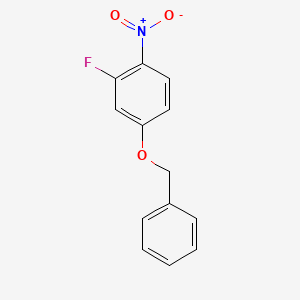

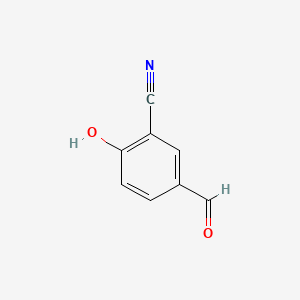

IUPAC Name |

4-butoxy-3-chloro-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBWWCRHKXGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624208 |

Source

|

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

CAS RN |

483316-01-4 |

Source

|

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)